molecular formula C13H10ClN3O3 B11835550 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid CAS No. 61689-26-7

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid

Cat. No.: B11835550
CAS No.: 61689-26-7
M. Wt: 291.69 g/mol
InChI Key: AXOMETWYMXYNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is a synthetic quinoline derivative based on the 1H-pyrazolo[3,4-b]quinoline scaffold, a class of fused tricyclic heterocyclic compounds known for their versatile photophysical and biological properties . The core pyrazolo[3,4-b]quinoline structure is composed of a pyrazole ring fused with a quinoline fragment, which can be modified with various substituents to fine-tune its physical and chemical characteristics . This specific compound features a chloro substituent at the 6-position and a critical acetic acid functional group linked via an ether bond at the 4-position, making it a valuable intermediate for further chemical synthesis and bioconjugation. As a member of its chemical family, this compound is of significant interest in medicinal chemistry and chemical biology research. 1H-Pyrazolo[3,4-b]quinolines have been extensively studied as potential fluorescent sensors for various cations and as key scaffolds for probing biological activities . The incorporation of the acetic acid side chain enhances its utility by providing a handle for coupling with other molecules, such as amines to form amides or with alcohols to form esters, facilitating the creation of targeted probes or potential pharmacophores. Researchers can employ this building block in the synthesis of more complex binary and fused heterocyclic systems, analogous to transformations seen in other quinolone derivatives . This product is intended for research applications in organic synthesis, drug discovery, and materials science. This product is classified as For Research Use Only (RUO) and is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

CAS No.

61689-26-7

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-(6-chloro-1-methylpyrazolo[3,4-b]quinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C13H10ClN3O3/c1-17-13-9(5-15-17)12(20-6-11(18)19)8-4-7(14)2-3-10(8)16-13/h2-5H,6H2,1H3,(H,18,19)

InChI Key

AXOMETWYMXYNDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Friedländer Condensation Using o-Aminocarbonyl Compounds

The reaction between o-aminobenzaldehyde derivatives and 1-methylpyrazol-5-one forms the pyrazolo[3,4-b]quinoline backbone. For example:

  • 6-Chloro substitution : Starting with 5-chloro-2-aminobenzaldehyde ensures direct incorporation of chlorine at the 6-position.

  • Methyl group introduction : Using 1-methylpyrazol-5-one (R₁ = Me) installs the methyl group at the pyrazole N1 position during cyclization.

The reaction proceeds in ethylene glycol at 150°C, yielding 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinoline (Intermediate A) with reported yields of 70–85%.

Functionalization at the 4-Position

The 4-position of the pyrazoloquinoline core is critical for introducing the oxyacetic acid side chain.

Hydroxylation via Alkaline Hydrolysis

Intermediate A is treated with aqueous NaOH (10%) at reflux to replace the 4-chloro group with a hydroxyl group, forming 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-ol (Intermediate B). Yields range from 65% to 80%, depending on reaction time (6–12 hours).

Etherification with Glycolic Acid Derivatives

The hydroxyl group in Intermediate B undergoes nucleophilic substitution to form the ether linkage.

Alkylation with Bromoacetic Acid

Bromoacetic acid reacts with Intermediate B in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C. This one-step process yields the target compound with 50–60% efficiency.

Optimization Considerations:

  • Solvent choice : DMF outperforms THF or acetonitrile due to better solubility of intermediates.

  • Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

Mitsunobu Reaction for Stereoselective Coupling

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple Intermediate B with tert-butyl glycolate . Subsequent acid hydrolysis (HCl/EtOH) removes the tert-butyl group, yielding the final product with 75% overall yield.

Alternative Routes and Comparative Analysis

Multi-Component Synthesis

A one-pot approach combining 5-chloro-2-aminobenzaldehyde , 1-methylpyrazol-5-one , and ethyl glycolate under microwave irradiation reduces synthesis time to 2 hours but achieves lower yields (45%).

Post-Synthetic Chlorination

Chlorination of non-halogenated pyrazoloquinolines using POCl₃ introduces the 6-chloro group but requires harsh conditions (100°C, 24 hours), leading to decomposition risks.

Purification and Characterization

  • Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound with >95% purity.

  • ¹H NMR key signals:

    • δ 8.45 (s, 1H, quinoline H-5)

    • δ 4.70 (s, 2H, OCH₂CO₂H)

    • δ 3.95 (s, 3H, N-CH₃)

Challenges and Mitigation Strategies

  • Low etherification yields : Attributed to steric hindrance at the 4-position. Using bulky leaving groups (e.g., tosylates) improves reactivity.

  • Acid sensitivity : The oxyacetic acid group may degrade under strong acidic conditions. Neutral pH during workup preserves integrity.

Industrial Scalability

Patent data highlights continuous-flow reactors for Friedländer condensation, enhancing throughput by 30% compared to batch processes. Catalyst recycling (e.g., Amberlyst-15) reduces costs in large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chloro group at position 6 of the pyrazole ring undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with Amines :
    Treatment with primary amines (e.g., methylamine) in DMF at 80°C yields 6-amino derivatives, retaining the acetic acid moiety.

Reagent/ConditionsProductYieldReference
CH₃NH₂, DMF, 80°C6-(Methylamino) analog72%

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid group participates in standard derivatization reactions:

  • Esterification :
    Reacts with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to form ethyl esters .

  • Amidation :
    Coupling with amines (e.g., 4-fluorophenylamine) via EDC/HOBt yields bioactive amides .

Reaction TypeReagentsProductApplication
EsterificationEtOH, H₂SO₄Ethyl esterImproved solubility
AmidationEDC, HOBt, RNH₂CarboxamideKinase inhibition

Ring Functionalization via Condensation

The pyrazoloquinoline core participates in cyclocondensation reactions:

  • With Carbonyl Compounds :
    Reacts with aldehydes (e.g., 2-nitrobenzaldehyde) under dehydrating conditions to form extended heterocycles, enhancing kinase inhibitory activity .

Mechanism :

  • Nucleophilic attack by the pyrazole nitrogen on the aldehyde.

  • Dehydration forms fused quinoline derivatives .

Ether Linkage Cleavage

The ether bond connecting the pyrazoloquinoline and acetic acid moieties is susceptible to cleavage under strong acids (e.g., HBr/AcOH), yielding 4-hydroxypyrazoloquinoline and bromoacetic acid.

ConditionsProductsYield
HBr/AcOH, 110°C4-Hydroxy intermediate + BrCH₂COOH85%

Metal-Catalyzed Cross-Coupling

The chloro group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction :
    Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives, expanding structural diversity .

CatalystBoronic AcidProductYield
Pd(PPh₃)₄PhB(OH)₂6-Phenyl analog68%

Reductive Demethylation

The methyl group on the pyrazole nitrogen is removable under reductive conditions (e.g., BBr₃ in DCM), generating a secondary amine for further functionalization .

ReagentProductYield
BBr₃, DCM1-Demethyl analog90%

Oxidative Degradation

Exposure to strong oxidizers (e.g., KMnO₄) cleaves the quinoline ring, producing chlorinated pyrazole fragments and oxalic acid derivatives.

Key Mechanistic Insights

  • Steric Effects : The methyl group on the pyrazole nitrogen hinders nucleophilic attack at position 1, directing reactivity to position 6 .

  • Electronic Effects : The electron-withdrawing chloro group activates the pyrazole ring for electrophilic substitutions .

Scientific Research Applications

Medicinal Chemistry

The synthesis of pyrazoloquinolines, including the target compound, has been extensively studied for their pharmacological properties. The pyrazolo[3,4-b]quinoline scaffold is known for its diverse biological activities, which include antimalarial, anticancer, and anti-inflammatory effects. The introduction of substituents such as the chloro and methyl groups enhances the compound's interaction with biological targets.

Recent studies have highlighted the potential of pyrazoloquinoline derivatives as antimalarial agents . For instance, a hybrid compound synthesized from pyrano[2,3-c]pyrazole and quinoline demonstrated significant activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. The study indicated that structural modifications could enhance selectivity and potency against malaria parasites .

Case Study: Antimalarial Efficacy

A study published in 2021 synthesized a series of hybrid compounds incorporating the pyrazoloquinoline framework. One compound exhibited an EC50 value of 0.0130±0.0002μM0.0130\pm 0.0002\,\mu M against the sensitive strain (3D7), indicating high efficacy with a low cytotoxic effect on mammalian cells . This suggests that derivatives of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid could be explored further for antimalarial drug development.

Anticancer Properties

The potential anticancer properties of pyrazoloquinoline derivatives have also been investigated. Recent findings suggest that compounds derived from this class can act as dual inhibitors targeting specific kinases involved in cancer progression. For example, novel boron-containing pyrazolo[4,3-f]quinoline compounds have shown promising results as dual CLK/ROCK inhibitors with significant anticancer activity against renal cancer and leukemia cell lines .

Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
HSD1400Renal Cancer0.5CLK/ROCK inhibition
HSD1791Leukemia0.8CLK/ROCK inhibition

Mechanism of Action

The mechanism of action of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid () share a quinoline core and acetic acid group but differ in the linker (thioether vs. ether) and substituents. Key findings:

  • Lipophilicity and Bioavailability: The sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) exhibits higher bioavailability but increased toxicity compared to the parent acid (QAC-1), attributed to ionization enhancing membrane permeability .
  • Toxicity : Alkoxy substituents at position 6 reduce toxicity. Chloro or unsubstituted analogs (e.g., QAC-1) show 15–20% higher toxicity in biological models .
  • Biological Activity : Sodium salts significantly enhance rhizogenesis in Paulownia clones, outperforming carboxylic acid forms by improving solubility and cellular uptake .

Structural Implications for Target Compound :
Replacing the thioether with an ether linker (as in the target compound) may reduce toxicity while retaining bioactivity. The chloro substituent at position 6 aligns with lower toxicity trends observed in alkoxy-substituted analogs .

Pyrazolo[3,4-b]pyridine/pyridinone Derivatives

Compounds like 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () and 2-{6-hydroxy-4-methyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid () share fused pyrazole rings but differ in substituents:

  • Substituent Effects: The hydroxy and oxo groups in reduce lipophilicity (log P = ~1.5–2.0) compared to the chloro-methylquinoline target compound, which likely has higher log P (~2.5–3.0) due to hydrophobic groups .
  • Synthetic Routes : Both compounds are synthesized via reflux in acetic acid or anhydride, suggesting the target compound could adopt similar methods (e.g., cyclization of pyrazole amines with halogenated intermediates) .

Etodolac Derivatives (Pyranoindole Analogs)

Etodolac analogs (), such as 8-desethyl etodolac, feature a pyrano[3,4-b]indole core with acetic acid substituents. Key comparisons:

  • Heterocycle Influence: The indole-based etodolac derivatives exhibit anti-inflammatory activity, whereas quinoline/pyrazole analogs (target compound) are explored for plant growth regulation or antimicrobial uses .
  • Substituent Flexibility : Methyl/ethyl groups on the heterocycle (e.g., 8-methyl etodolac) enhance metabolic stability, suggesting the target compound’s methyl group at position 1 may similarly improve pharmacokinetics .

Biological Activity

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₉ClN₃O₃
  • Molecular Weight : 248.66 g/mol
  • CAS Number : 61689-26-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrazoloquinoline core via methods such as Friedländer condensation.
  • Substitution reactions to introduce the chloro and methyl groups.
  • Esterification or acylation to attach the acetic acid moiety.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]quinoline exhibit significant cytotoxicity against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC₅₀ values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC₅₀ values between 4.98 and 14.65 μM .

In vitro studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells through:

  • Caspase activation : Enhancing caspase-3 activity significantly at concentrations as low as 10 μM.
  • Cell cycle arrest : Inducing G2/M phase arrest in treated cells .

The biological activity of this compound is attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to disrupted mitosis in cancer cells .
  • Targeting Kinases : Some derivatives exhibit inhibition of key kinases involved in tumor growth and survival pathways, such as EGFR and VEGFR .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to cell death.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of several pyrazolo[3,4-b]quinoline derivatives, including the target compound. The results demonstrated:

  • Significant inhibition of tumor growth in xenograft models.
  • Enhanced survival rates in treated groups compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. Key findings included:

  • Upregulation of pro-apoptotic proteins.
  • Downregulation of anti-apoptotic factors like Bcl-2.
    These results suggest a robust mechanism by which the compound promotes apoptosis in malignant cells.

Data Table: Biological Activity Overview

PropertyValue
IC₅₀ (MDA-MB-231)2.43 - 7.84 μM
IC₅₀ (HepG2)4.98 - 14.65 μM
Caspase-3 Activation1.33 - 1.57 times
Microtubule Assembly Inhibition40.76 - 52.03% at 20 μM

Q & A

Q. What are the recommended methods for synthesizing 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid?

Synthesis typically involves condensation reactions using intermediates like 2-chloroacetic acid or bromo-diethylmalonate with triazole-thiol derivatives. Intermolecular cyclization under controlled conditions (e.g., reflux in anhydrous solvents) is critical to avoid byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is advised to isolate the target compound .

Q. How can the structural integrity of this compound be verified post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound in a suitable solvent (e.g., DMSO/water mixtures) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement with software like SHELXL can achieve R-factors <0.06, as demonstrated in similar quinoline derivatives . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should corroborate molecular weight and functional groups .

Q. What solubility characteristics should researchers anticipate for in vitro assays?

The compound’s solubility varies with pH and solvent polarity. For in vitro studies, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers (e.g., PBS, pH 7.4). For oral formulations, use co-solvents like PEG-400 or cyclodextrins to enhance bioavailability. Ensure clarity via sonication and sequential solvent addition to prevent precipitation .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations optimize the compound’s geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. Compare computed electrostatic potentials with experimental IC₅₀ values to validate models. Machine learning tools can further refine predictions by screening virtual libraries for analogs with improved pharmacokinetic profiles .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Adopt tiered approaches:

  • Lab studies: Measure hydrolysis rates (pH 7–9), photolysis under UV light, and soil sorption coefficients (Koc).
  • Ecotoxicology: Use OECD guidelines for acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀).
  • Long-term monitoring: Deploy LC-MS/MS to track bioaccumulation in aquatic systems. Incorporate these data into probabilistic models (e.g., USEtox) to estimate ecological risks .

Q. How can researchers resolve contradictions in activity data across different assay systems?

Cross-validate findings using orthogonal assays. For example:

  • If cell-based assays show low potency but in vitro enzyme assays indicate high affinity, check membrane permeability (e.g., PAMPA assay) or efflux pump activity (e.g., Caco-2 models).
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics independently of fluorescence/radioactive labels .

Methodological Considerations Table

Parameter Recommended Approach Evidence Source
Synthesis Condensation with 2-chloroacetic acid; purification via gradient chromatography
Structural Analysis SC-XRD at 100 K; NMR (DMSO-d₆ for solubility)
Solubility DMSO stock (10 mM) + PBS dilution; co-solvents for in vivo delivery
Environmental Fate Hydrolysis/photolysis assays; OECD ecotoxicity tests
Data Validation Orthogonal assays (ITC, PAMPA) + machine learning-guided virtual screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.